molecular formula C16H22N2O5 B2710882 tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate CAS No. 586412-88-6

tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate

Cat. No. B2710882
M. Wt: 322.361
InChI Key: AXAXKDMYYJZOKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves starting from commercially available materials and using simple reagents. For example, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .

Safety And Hazards

The safety data sheet for a similar compound, “tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on “tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in the development of biologically active natural products .

properties

IUPAC Name

tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-9-7-13(8-10-17)22-14-6-4-5-12(11-14)18(20)21/h4-6,11,13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAXKDMYYJZOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate

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